molecular formula C20H30ClNO4 B6071637 ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride

ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B6071637
M. Wt: 383.9 g/mol
InChI Key: BSACIXXKEKAVLQ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a hydroxypropyl group linked to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds.

    Attachment of the Hydroxypropyl Group: This step involves the reaction of the indene derivative with a suitable hydroxypropylating agent under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is introduced through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ester and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds containing the indene moiety, such as indene-1-carboxylic acid.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxylic acid.

    Hydroxypropyl Derivatives: Compounds with hydroxypropyl groups, such as hydroxypropyl cellulose.

Uniqueness

Ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain applications in research and industry.

Properties

IUPAC Name

ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4.ClH/c1-2-24-20(23)16-8-10-21(11-9-16)13-18(22)14-25-19-7-6-15-4-3-5-17(15)12-19;/h6-7,12,16,18,22H,2-5,8-11,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSACIXXKEKAVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC3=C(CCC3)C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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